An In-depth Technical Guide to 14,15-Dehydro Budesonide Acetate: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 14,15-Dehydro Budesonide Acetate: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 14,15-Dehydro Budesonide Acetate, a potential impurity and derivative of the widely used corticosteroid, Budesonide. This document delves into the chemical structure, potential synthetic pathways, and detailed analytical characterization of this compound. It is intended to serve as a vital resource for researchers, analytical scientists, and drug development professionals involved in the quality control, impurity profiling, and development of Budesonide-related pharmaceuticals. The guide emphasizes the importance of understanding such impurities to ensure the safety and efficacy of the final drug product.
Introduction to Budesonide and its Impurities
Budesonide is a potent glucocorticoid utilized in the management of asthma, inflammatory bowel disease, and allergic rhinitis.[1] Its anti-inflammatory action is central to its therapeutic efficacy. The manufacturing and storage of Budesonide can lead to the formation of related substances and degradation products, which must be meticulously identified and controlled to meet stringent regulatory standards. One such related substance is 14,15-Dehydro Budesonide, also known as Budesonide EP Impurity E.[2] This guide focuses on the acetylated form of this impurity, 14,15-Dehydro Budesonide Acetate. Understanding the chemical properties and formation of this specific compound is critical for developing robust analytical methods for quality control and ensuring patient safety.
Chemical Structure and Properties
The chemical identity of 14,15-Dehydro Budesonide Acetate is defined by its systematic name, molecular formula, and unique identifiers.
| Property | Value | Source |
| Systematic Name | (1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-acetoxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-2,14,17-trien-16-one | Inferred from structure |
| Molecular Formula | C₂₇H₃₄O₇ | N/A |
| Molecular Weight | 470.55 g/mol | N/A |
| CAS Number | 2408395-13-9 | N/A |
The core structure features the pregnane skeleton characteristic of corticosteroids. The introduction of a double bond at the 14,15-position and the acetylation of the 21-hydroxyl group are the key distinguishing features from Budesonide.
Synthesis and Formation
The precise synthetic pathway for 14,15-Dehydro Budesonide Acetate is not extensively documented in publicly available literature, suggesting it may be a minor or uncommon impurity. However, its formation can be postulated through two primary routes: as a byproduct in the synthesis of Budesonide or as a degradation product.
Forced degradation studies of Budesonide under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are instrumental in identifying potential degradation products.[3][4][5][6][7] While these studies have identified several impurities, the formation of the 14,15-dehydro acetate derivative is not commonly reported.
A Chinese patent (CN107021992B) describes a method for synthesizing "budesonide-17-acetate," which may offer insights into the acetylation of Budesonide-related structures.[4][8] The process involves the reaction of a Budesonide precursor with triethyl orthoacetate in the presence of an acid catalyst. While this patent does not describe the 14,15-dehydrogenation, it provides a plausible chemical route for the acetylation step.
The formation of 14,15-Dehydro Budesonide itself, as Budesonide EP Impurity E, is a known process.[9][10] Subsequent acetylation of this impurity, either during the synthesis process or as a result of interaction with acetylating agents, could lead to the formation of 14,15-Dehydro Budesonide Acetate.
Caption: Postulated formation pathway for 14,15-Dehydro Budesonide Acetate.
Analytical Characterization
The definitive identification and quantification of 14,15-Dehydro Budesonide Acetate rely on a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating Budesonide from its impurities.[11] A stability-indicating HPLC method is crucial to resolve all potential degradation products from the active pharmaceutical ingredient (API).
Typical HPLC Parameters for Budesonide Impurity Profiling:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) |
| Detection | UV at approximately 240-254 nm |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30-40 °C |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. The fragmentation pattern provides a fingerprint for the molecule's structure.
For a corticosteroid like 14,15-Dehydro Budesonide Acetate, electrospray ionization (ESI) in positive mode is commonly used. Key fragmentation pathways for corticosteroids often involve the loss of water, formaldehyde, and cleavage of the side chain.[7] The presence of the acetate group would likely lead to a characteristic neutral loss of acetic acid (60 Da).
Caption: Predicted ESI-MS/MS fragmentation of 14,15-Dehydro Budesonide Acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Vinyl Protons: Signals in the region of 6.0-7.5 ppm corresponding to the protons on the A-ring and the 14,15-double bond.
-
Steroidal Backbone: A complex series of multiplets in the aliphatic region (1.0-3.0 ppm).
-
Methyl Protons: Singlets for the C-18 and C-19 methyl groups.
-
Acetyl Group: A characteristic singlet around 2.1 ppm for the acetyl methyl protons and signals for the C-21 methylene protons.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Resonances for the C-3, C-20, and acetate carbonyls in the downfield region (170-200 ppm).
-
Olefinic Carbons: Signals corresponding to the double bonds in the A-ring and at the 14,15-position.
-
Steroidal Carbons: A series of signals in the aliphatic region characteristic of the steroid nucleus.
-
Acetyl Group: Resonances for the acetyl methyl and carbonyl carbons.
Pharmacological and Toxicological Significance
The pharmacological and toxicological profile of 14,15-Dehydro Budesonide Acetate has not been specifically reported. However, it is a general principle in pharmaceutical development that impurities should be controlled to the lowest practical levels. The presence of impurities can potentially alter the efficacy of the drug product or introduce unforeseen toxicities.[14] Therefore, the identification and control of this and other Budesonide-related compounds are of paramount importance. The toxicological potential of Budesonide and its photodegradation products has been evaluated using in silico models, which can provide an initial assessment of potential risks.[15]
Conclusion
14,15-Dehydro Budesonide Acetate represents a potential process-related impurity or degradation product of Budesonide. This guide has outlined its chemical structure, plausible formation pathways, and a comprehensive strategy for its analytical characterization. For researchers and professionals in the pharmaceutical industry, a thorough understanding of such impurities is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of life-saving medications. The methodologies and insights provided herein are intended to support the development of robust analytical controls for Budesonide and related pharmaceutical products.
References
- Yamani, N. S., et al. (2021). New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 14(12), 6463-6468.
- Kumar, P., et al. (2023). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Membrane Science and Technology, 10(5), 860-866.
- Jadhav, S. B., et al. (2024). Novel RP-HPLC Method Development and Validation of Budesonide Suppository. Letters in Applied NanoBioScience, 13(8), 221.
- Damle, M. C., & Meshram, P. D. (2016). Summary of forced degradation studies for budesonide.
-
Veeprho. (n.d.). Budesonide EP Impurity E | CAS 131918-64-4. Retrieved from [Link]
- Bhutnar, A., et al. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. American Journal of Analytical Chemistry, 8, 449-461.
- Ke, C., et al. (2012). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Steroid Biochemistry and Molecular Biology, 132(1-2), 10-26.
-
GLP Pharma Standards. (n.d.). Budesonide EP Impurity E | CAS No- 131918-64-4. Retrieved from [Link]
- Zhang, H. (2019).
- ZSM02, et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1188.
- Byrd, G. D. (2016). Steroids. In Tandem Mass Spectrometry of Lipids (pp. 237-279). The Royal Society of Chemistry.
- Reddy, G. S., et al. (2022). Continuous flow process for preparing budesonide. Scientific Reports, 12(1), 6451.
- Shpak, A. V., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262.
- Bertelli, M., et al. (2020). The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma. Cancers, 12(9), 2445.
- Zhao, Z. (2012).
- Andersson, P., et al. (2005). Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry.
- Bhutnar, A., et al. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Scientific Research Publishing.
- Liu, Y., et al. (2024). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 29(1), 164.
- National Center for Biotechnology Information. (2020). Budesonide.
- Zhao, Z. (2011).
- Hou, S., Hindle, M., & Byron, P. R. (2001). A stability-indicating HPLC assay method for budesonide. Journal of Pharmaceutical and Biomedical Analysis, 24(3-4), 371-380.
-
Phenomenex. (n.d.). Separation of Budesonide and its Organic Impurities per USP Monograph. Retrieved from [Link]
- Shpak, A. V., et al. (2022). ¹H (a) and ¹³C (b) spectra fragments of the Bud nasal spray solution in...
- La Loggia, F., & Petacchi, P. (2014).
Sources
- 1. Budesonide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 14,15-Dehydro Budesonide | 131918-64-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN107021992B - A kind of synthetic method of budesonide intermediate budesonide -17- acetate - Google Patents [patents.google.com]
- 5. diva-portal.org [diva-portal.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN107021992A - A kind of synthetic method of the acetate of budesonide intermediate budesonide 17 - Google Patents [patents.google.com]
- 9. Dexamethasone-17-acetate(1177-87-3) 13C NMR spectrum [chemicalbook.com]
- 10. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
